Methotrexyl Tobramycin Amide Formate
Description
Methotrexyl Tobramycin Amide Formate is a synthetic hybrid compound combining methotrexate, a folate antagonist and immunosuppressive agent, with tobramycin, an aminoglycoside antibiotic. Its molecular formula is C₃₈H₅₇N₁₃O₁₃, with a molecular weight of 903.94 g/mol ().
The compound is a solid, soluble in DMSO and methanol, and stored at -20°C for stability (). It is commercially available through Santa Cruz Biotechnology (product code: sc-218709) for research use .
Properties
Molecular Formula |
C₃₈H₅₇N₁₃O₁₃ x(HCOOH) |
|---|---|
Molecular Weight |
903.94 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methotrexyl Tobramycin Amide Formate and related tobramycin or methotrexate derivatives:
Key Findings:
Antibacterial vs. Antifungal Trade-offs: Tobramycin derivatives, including this compound, retain activity against P. aeruginosa biofilms (). However, tobramycin alone can promote fungal growth (e.g., Aspergillus fumigatus) at 10 µg/mL . Methotrexate’s immunosuppressive effects might exacerbate fungal infections, necessitating careful dosage optimization in hybrid compounds .
Structural Modifications and Efficacy :
- Biotin conjugates (e.g., Biotinyl Tobramycin Amide) improve targeting but require validation in vivo .
- Methotrexate-Lactoferrin demonstrates receptor-mediated uptake, suggesting this compound could benefit from similar ligand modifications for tissue specificity .
Synergistic Potential: Ajoene (a sulfur-containing compound) enhances tobramycin’s biofilm penetration and phagocytic clearance (). This compound’s methotrexate moiety may similarly disrupt bacterial virulence pathways (e.g., quorum sensing) .
Preparation Methods
Protection of Tobramycin Amino Groups
Tobramycin contains five primary amine groups that require protection to prevent undesired side reactions during conjugation. A modified protocol from employs trifluoroacetyl (TFA) groups for temporary protection. The reaction is conducted in anhydrous dimethylformamide (DMF) with trifluoroacetic anhydride (TFAA) at 0–5°C, achieving >95% protection efficiency. Excess reagents are removed via vacuum distillation, and the protected intermediate is isolated by precipitation in cold diethyl ether.
Activation of the 6″-Hydroxyl Group
The 6″-hydroxyl group of tobramycin is activated for nucleophilic substitution. Drawing from methodologies in, methanesulfonyl chloride (MsCl) in pyridine converts the hydroxyl to a mesylate leaving group. The reaction proceeds at −20°C for 2 hours, yielding a mesylated intermediate, which is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).
Amide Coupling with Methotrexate
Methotrexate’s γ-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). The activated ester reacts with the 6″-amine of deprotected tobramycin mesylate under nitrogen at 25°C for 24 hours. The crude product is purified via reverse-phase C18 column chromatography (gradient: 3% → 30% MeOH in H₂O), achieving 62–70% yield.
Formate Salt Formation
The final step involves salt formation to enhance stability. The free base is dissolved in aqueous formic acid (0.1 M) and lyophilized to obtain the formate salt. Crystallization from acetone/water (4:1) yields >80% purity, as confirmed by HPLC.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.72 (s, 1H, pteridine), 7.90–6.83 (m, aromatic protons), 5.21 (s, 2H, glutamyl CH₂), and 3.24 (s, 3H, N-methyl).
-
MS (ESI+) : m/z 996.6 [M+H]⁺, consistent with the molecular formula C₃₉H₅₉N₁₃O₁₅.
-
³¹P NMR : Single peak at δ 18.06 (t), confirming absence of phosphonate impurities.
Purity Assessment
HPLC analysis (C18 column, 0.1% formic acid/MeOH gradient) shows a single peak at 12.3 minutes, correlating with >80% purity. Residual solvents (THF, DMF) are below ICH limits (<500 ppm) as verified by GC-MS.
Challenges and Mitigation Strategies
-
Low Coupling Efficiency : Excess EDC (1.5 equiv) and extended reaction times (24–48 hours) improve amide bond formation.
-
Byproduct Formation : Mesylation at −20°C suppresses sulfonate derivatives.
-
Purification Complexity : Gradient elution in C18 chromatography resolves closely related impurities.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| EDC/HOBt coupling | 62–70 | >95 | High reproducibility | Labor-intensive purification |
| Carbodiimide-free | 45–50 | 80–85 | Simplified workflow | Lower yield |
| Solid-phase | 55–60 | 90–93 | Automated synthesis | High reagent cost |
Industrial-Scale Considerations
Scale-up requires modifications:
-
Continuous Flow Reactors : Reduce reaction time for mesylation and coupling steps.
-
Crystallization Optimization : Anti-solvent (ether) addition under controlled pH (1.5–2.0) enhances crystal uniformity.
-
Cost-Effective Purification : Hybrid methods combining C18 chromatography and recrystallization reduce solvent consumption .
Q & A
Q. How should researchers format tables and figures for MTAF-related manuscripts to comply with AMA style?
- Methodology : Number tables with Roman numerals and figures with Arabic numerals. For HPLC chromatograms, label axes as "Time (min)" and "Intensity (mAU)" in Arial 10pt. Use superscript lowercase letters (e.g., <sup>a</sup>) for table footnotes and define all abbreviations (e.g., LLOQ = lower limit of quantification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
